
cyclooctane-1,5-diol
Overview
Description
cyclooctane-1,5-diol: is an organic compound with the molecular formula C8H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclooctane ring. This compound is known for its unique structural properties and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: cyclooctane-1,5-diol can be synthesized through the reduction of 1,5-cyclooctanedione. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction typically occurs at room temperature and yields this compound as the major product .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1,5-cyclooctanedione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: cyclooctane-1,5-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,5-cyclooctanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclooctane by using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1,5-Cyclooctanedione.
Reduction: Cyclooctane.
Substitution: 1,5-Dichlorocyclooctane.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHO
CAS Number : 23418-82-8
Functional Groups : Two hydroxyl (-OH) groups
Physical State : Liquid or solid at room temperature
The compound's ability to form hydrogen bonds due to its hydroxyl groups enhances its solubility and reactivity in aqueous environments, making it suitable for various chemical reactions.
Organic Synthesis
Cyclooctane-1,5-diol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for functionalization at the hydroxyl groups, facilitating the creation of diverse chemical derivatives.
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Thionyl chloride | Presence of base (e.g., pyridine) |
Research indicates that this compound exhibits potential biological activities , particularly in its interactions with enzymes. The compound's hydroxyl groups can influence enzyme activity and protein folding, suggesting therapeutic applications in drug development.
- Enzyme Interactions : this compound may modulate the activities of specific enzymes, impacting metabolic pathways and enzyme kinetics. Studies have shown that derivatives can act as substrates or inhibitors for oxidoreductases crucial in metabolic processes.
- Antitumor Properties : Recent studies highlight cyclooctane derivatives' cytotoxic effects against cancer cell lines. Modifications to the cyclooctane core have enhanced these effects, with mechanisms involving apoptosis induction through mitochondrial pathways.
- Antibiotic Activity : Cyclooctane derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential as scaffolds for new antibiotics.
Material Science
In material science, this compound is utilized in producing polymers and resins. Its unique structure allows it to act as a monomer in synthesizing polyesters and polyamides, essential materials for fibers and plastics .
Catalysis
The compound can function as a chelating ligand, forming complexes with metal ions. This property makes it a candidate for designing new catalysts and functional materials. Its rigid structure allows for self-assembly into supramolecular structures through hydrogen bonding, which has implications for drug delivery systems and sensor development.
Case Study 1: Antitumor Activity
A study on cyclooctane derivatives demonstrated that specific modifications could enhance cytotoxicity against human cancer cell lines. The results indicated that compounds derived from cyclooctane structures could induce apoptosis effectively.
Case Study 2: Antibiotic Properties
Research evaluating the antibacterial properties of cyclooctane derivatives revealed moderate activity against various bacterial strains. This suggests that these compounds could serve as lead compounds for developing new antibiotics.
Mechanism of Action
The mechanism of action of cyclooctane-1,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
cis-1,2-Cyclooctanediol: Another diol with hydroxyl groups at different positions on the cyclooctane ring.
trans-1,2-Cyclooctanediol: A stereoisomer with different spatial arrangement of hydroxyl groups.
1,4-Cyclohexanediol: A diol with a smaller cyclohexane ring and hydroxyl groups at different positions.
Uniqueness: cyclooctane-1,5-diol is unique due to its specific hydroxyl group positions on the cyclooctane ring, which confer distinct chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications and industrial processes .
Biological Activity
Cyclooctane-1,5-diol is a cyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure characterized by two hydroxyl groups located at the 1 and 5 positions on an eight-membered cyclooctane ring. This arrangement allows for specific chemical reactivity and interactions with biological molecules.
Property | Description |
---|---|
Molecular Formula | C8H16O2 |
CAS Number | 23418-82-8 |
Functional Groups | Two hydroxyl (-OH) groups |
Physical State | Liquid or solid at room temperature |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and cellular processes. The hydroxyl groups can participate in hydrogen bonding, enhancing solubility and reactivity in aqueous environments.
Enzyme Interactions
Research indicates that this compound may interact with specific enzymes, potentially modulating their activities. These interactions can lead to alterations in metabolic pathways or enzyme kinetics. For instance, studies have shown that cyclooctane derivatives can serve as substrates or inhibitors for various oxidoreductases, which are crucial in metabolic processes .
Antitumor and Antibiotic Properties
Recent studies have highlighted the potential antitumor and antibiotic properties of cyclooctane derivatives. For example, compounds derived from cyclooctane structures have demonstrated significant cytotoxicity against cancer cell lines and antimicrobial activity against certain bacterial strains . These findings suggest that this compound could serve as a lead compound for the development of new therapeutic agents.
Study on Antitumor Activity
A study conducted on a series of cyclooctane derivatives revealed that certain modifications to the cyclooctane core enhanced their cytotoxic effects against human cancer cell lines. This compound was included in this series, demonstrating promising results in inhibiting cell proliferation . The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Antibiotic Activity Assessment
Another research effort focused on evaluating the antibiotic properties of cyclooctane derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited moderate antibacterial activity, suggesting its potential as a scaffold for developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound | Hydroxyl Group Position | Biological Activity |
---|---|---|
Cyclohexane-1,4-diol | 1 and 4 | Moderate antibacterial activity |
Cycloheptanol | None | Limited biological activity |
Cyclooctanediol (cis/trans) | Varies | Enhanced enzyme interaction |
This compound stands out due to its specific hydroxyl group positioning and resultant chemical reactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are currently established for cyclooctane-1,5-diol?
this compound can be synthesized via the reduction of cyclooctane-1,5-diones, as demonstrated in transannular ring-closure reactions. This method leverages catalytic hydrogenation or metal-mediated reductions to achieve the diol structure. Key conditions include solvent selection (e.g., ethanol or THF) and temperature control to optimize yield and stereochemical outcomes .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and hydrogen-bonding patterns. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates molecular weight. Computational tools, such as QSPR modeling, can predict physicochemical properties .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, protocols for structurally similar diols (e.g., pentane-1,5-diol) advise using gloves, eye protection, and ventilation. First-aid measures for accidental exposure include rinsing with water and consulting a physician .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its reactivity in transannular reactions?
The eight-membered ring's chair-boat conformers dictate the spatial proximity of hydroxyl groups, affecting intramolecular hydrogen bonding and reaction pathways. Studies on analogous diols suggest that steric strain in certain conformers accelerates cyclization but may reduce regioselectivity .
Q. What experimental strategies can resolve contradictions in catalytic activity data for this compound?
Discrepancies may arise from solvent polarity, catalyst loading, or impurities. Systematic studies varying these parameters, combined with kinetic profiling (e.g., Arrhenius plots), can isolate contributing factors. Referencing studies on pentane-1,5-diol’s antimicrobial activity, where inoculum size significantly altered MIC values, highlights the importance of controlled variables .
Q. How can computational modeling enhance the design of this compound derivatives for stereoselective synthesis?
Density Functional Theory (DFT) calculations predict transition states and energy barriers for diastereomeric pathways. Molecular dynamics simulations can model solvent interactions, aiding in rational solvent selection. For example, QSPR models for octane-2,5-diol stereoisomers correlate molecular descriptors with solubility and reactivity .
Q. Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., variable reaction yields), cross-validate experimental conditions (e.g., catalyst purity via ICP-MS) and employ statistical tools like ANOVA to identify outliers .
- Stereochemical Control : Use chiral chromatography or asymmetric catalysis to isolate enantiomers. Circular Dichroism (CD) spectroscopy can confirm absolute configuration .
Properties
IUPAC Name |
cyclooctane-1,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-3-1-4-8(10)6-2-5-7/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXUVOJBGHQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177971 | |
Record name | cis-Cyclooctane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23418-82-8 | |
Record name | cis-Cyclooctane-1,5-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Cyclooctane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-cyclooctane-1,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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